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Compound of Interest

Compound Name: Acumapimod

Cat. No.: B1665003

For researchers, scientists, and drug development professionals, this document provides an in-
depth guide to the chemical structure, properties, and mechanism of action of Acumapimod
(BCT-197), a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor.

Acumapimod is an orally active small molecule that has been investigated primarily for its anti-
inflammatory properties, with a focus on treating acute exacerbations of chronic obstructive
pulmonary disease (AECOPD). Its therapeutic potential stems from its ability to inhibit the p38
MAPK signaling pathway, a key regulator of inflammatory responses.

Chemical Structure and Properties

Acumapimod is a complex heterocyclic molecule. Its identity and physicochemical properties
are summarized below.
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Identifier Value

3-[5-amino-4-(3-cyanobenzoyl)pyrazol-1-yl]-N-

IUPAC Name .
cyclopropyl-4-methylbenzamide

Synonyms BCT-197, BCT197

CAS Number 836683-15-9

Molecular Formula C22H19N502
CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C(=C(C=

SMILES
N3)C(=0)C4=CC=CC(=C4)C#N)N

InChl Key VGUSQKZDZHAAEE-UHFFFAOYSA-N

Physicochemical Data

Property Value
Molecular Weight 385.42 g/mol
Monoisotopic Mass 385.1539 Da
Topological Polar Surface Area 113.8 A2
Calculated LogP (AlogP) 2.76
Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 6

Rotatable Bonds 5

Mechanism of Action: Inhibition of the p38 MAPK
Signaling Pathway

Acumapimod is a potent inhibitor of the a and 3 isoforms of p38 mitogen-activated protein
kinase (MAPK). The p38 MAPK signaling cascade is a critical pathway in the cellular response
to external stresses, such as inflammatory cytokines (e.g., TNF-a, IL-1[3), oxidative stress, and
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pathogens. In chronic inflammatory diseases like COPD, this pathway is persistently activated.

[1]

Activation of p38 MAPK in immune and structural cells, including alveolar macrophages,
epithelial cells, and T-lymphocytes, leads to a series of downstream events that perpetuate the
inflammatory response.[2][3] Key among these is the phosphorylation and activation of MAPK-
activated protein kinase 2 (MAPKAPK-2/MK2). This kinase stabilizes the messenger RNA
(mRNA) of various pro-inflammatory cytokines and chemokines, leading to their increased
synthesis and release.[4] By inhibiting p38 MAPK, Acumapimod effectively disrupts this
cascade, reducing the production of key inflammatory mediators.
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p38 MAPK Signaling Pathway in COPD Inflammation
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Caption: Acumapimod inhibits p38 MAPK, blocking downstream inflammatory cytokine
production.

Quantitative Biological Data

Acumapimod has demonstrated potent inhibition of its target in biochemical assays and has
shown clinical effects in patients with AECOPD.

Table 1: In Vitro Potency

Target Assay Type ICso

p38a MAPK Enzymatic Assay <1luMm

Table 2: Key Clinical Trial Results (NCT01332097) for AECOPD[5][6]

Treatment Group (75
Parameter Placebo Group p-value
mg, repeated dose)

Significant

Change in FEV1 from )
improvement (152 mL - 0.022

baseline at Day 8 )
increase vs. placebo)

Primary Endpoint:
_ Trend towards
Change in FEV1 at ) - 0.082 (Not met)
Improvement
Day 10

Mean change in FEV1
AUC (baseline to Day Significantly higher - 0.02
14)

FEV1: Forced Expiratory Volume in 1 second. AUC: Area Under the Curve.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below
are representative protocols for a key in vitro assay and a major clinical trial involving
Acumapimod.
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In Vitro p38a Kinase Inhibition Assay (ADP-Glo™
Protocol)

This protocol describes a method to determine the in vitro potency (ICso) of Acumapimod
against p38a kinase. It is based on the Promega ADP-Glo™ Kinase Assay, which measures
the amount of ADP produced in the kinase reaction.[7][8]

Materials:

Recombinant human p38a kinase enzyme

e p38 peptide substrate (e.g., ATF2-based peptide)

e Acumapimod (serial dilutions)

o ATP

» Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgClz, 0.1mg/ml BSA)
o ADP-Glo™ Reagent

 Kinase Detection Reagent

o 384-well white assay plates

Methodology:

e Compound Preparation: Prepare a serial dilution of Acumapimod in 5% DMSO.
o Kinase Reaction Setup:

o Add 1 pL of each Acumapimod dilution or 5% DMSO (vehicle control) to the wells of a
384-well plate.

o Add 2 pL of p38a kinase enzyme in reaction buffer.

o Add 2 pL of a mix containing the p38 peptide substrate and ATP to initiate the reaction.
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Incubation: Incubate the plate at room temperature for 60 minutes.

Reaction Termination and ATP Depletion: Add 5 pL of ADP-Glo™ Reagent to each well to
stop the kinase reaction and deplete any remaining ATP.

Incubation: Incubate the plate at room temperature for 40 minutes.

ADP to ATP Conversion and Signal Generation: Add 10 L of Kinase Detection Reagent to
each well. This reagent converts the ADP produced during the kinase reaction into ATP and
contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP.

Incubation: Incubate at room temperature for 30 minutes.
Data Acquisition: Measure luminescence using a plate-reading luminometer.

Data Analysis: The luminescent signal is proportional to the ADP produced and thus to
kinase activity. Plot the percentage of kinase inhibition against the log concentration of
Acumapimod to determine the I1Cso value using a suitable nonlinear regression model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Acumapimod (BCT-197): A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665003#acumapimod-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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